4-Phenylmorpholine-2,3-dione
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Overview
Description
4-Phenylmorpholine-2,3-dione is a chemical compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol. It is a white to yellow solid that is soluble in organic solvents. This compound is part of the morpholine family, which are heterocyclic organic compounds containing a nitrogen atom within a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylmorpholine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of phenylglyoxal with morpholine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the morpholine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization, to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylmorpholine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can yield phenylglyoxal derivatives.
Reduction: Reduction reactions can produce 4-Phenylmorpholine-2,3-diol.
Substitution: Substitution reactions can lead to the formation of various substituted morpholines.
Scientific Research Applications
4-Phenylmorpholine-2,3-dione has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Phenylmorpholine-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.
Comparison with Similar Compounds
4-Phenylmorpholine-2,3-dione is similar to other morpholine derivatives, such as 3,4-dihydro-2H-1-benzopyran-2,3-dione (Coumarin) and 2,3-dihydro-1H-indole-2,3-dione (Isoindolinone). its unique phenyl group contributes to distinct chemical and biological properties, making it a valuable compound in various applications.
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Properties
IUPAC Name |
4-phenylmorpholine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-10(13)14-7-6-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYYMNWPWAZLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=O)N1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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